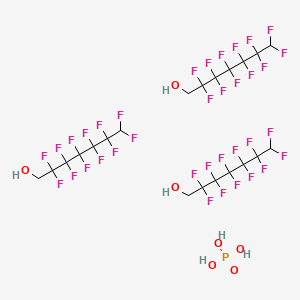![molecular formula C22H25NO4S B12066571 2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)
2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Adrogolide involves several steps to ensure its stability and efficacy. The synthetic route typically includes the formation of the core structure followed by functional group modifications to enhance its pharmacological properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
化学反応の分析
Adrogolide undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for the conversion of Adrogolide to its active form, A-86929.
Reduction: Although less common, reduction reactions can modify the compound’s structure to enhance its stability.
Substitution: This reaction is used to introduce different functional groups, improving the compound’s pharmacokinetic properties.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of Adrogolide with varying degrees of activity and stability .
科学的研究の応用
Adrogolide has a wide range of scientific research applications:
作用機序
Adrogolide exerts its effects by acting as a dopamine D1 receptor agonist. Upon conversion to A-86929, it selectively activates dopamine D1 receptors in the brain, particularly in the prefrontal cortex . This activation enhances cognitive processes and motor functions, making it effective in treating conditions like Parkinson’s disease and cognitive impairments associated with aging and addiction .
類似化合物との比較
Adrogolide is unique in its high selectivity for dopamine D1 receptors compared to other similar compounds. Some of the similar compounds include:
A-86929: The active form of Adrogolide, known for its high selectivity and efficacy.
Pergolide: Another dopamine agonist used in the treatment of Parkinson’s disease, but with a broader receptor profile.
Andrographolide: Although not a dopamine agonist, it shares some structural similarities and has been studied for its antiviral properties.
Adrogolide’s uniqueness lies in its rapid conversion to A-86929 and its high selectivity for dopamine D1 receptors, which reduces the risk of side effects commonly associated with other dopamine agonists .
特性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate |
InChI |
InChI=1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3 |
InChIキー |
KTEBZVJGMARTOQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


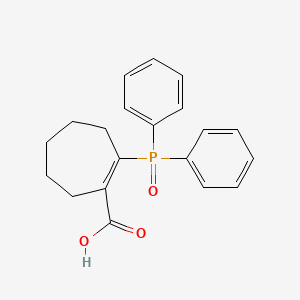

![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

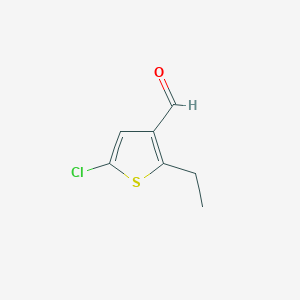
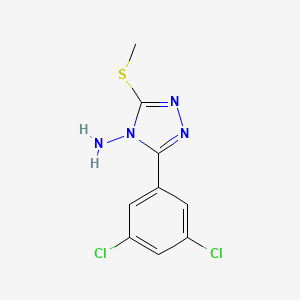

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)
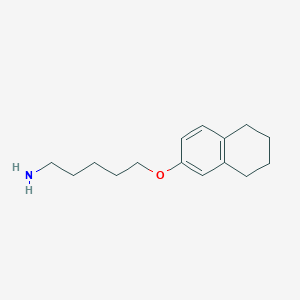

![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)

